molecular formula C12H9F3N2O2 B1394266 1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid CAS No. 1221724-75-9

1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1394266
CAS No.: 1221724-75-9
M. Wt: 270.21 g/mol
InChI Key: UFIALCJVWDFKJC-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a pyrrole-based carboxylic acid derivative featuring a pyridin-2-ylmethyl substituent at the 1-position and a trifluoromethyl group at the 4-position of the pyrrole ring. This compound is part of a broader class of trifluoromethyl-substituted heterocycles, which are of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and binding specificity .

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-7-17(6-9(10)11(18)19)5-8-3-1-2-4-16-8/h1-4,6-7H,5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIALCJVWDFKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(C(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of pyridine-2-carbaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal applications, primarily due to its ability to interact with biological targets.

  • Anticancer Activity : Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. The trifluoromethyl group is known to improve the pharmacokinetic profile of drugs, enhancing their efficacy against cancer cells. Studies have highlighted that compounds similar to 1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can inhibit tumor growth in various cancer models .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .

Agrochemicals

In the field of agriculture, this compound is being explored for its potential as a pesticide or herbicide.

  • Herbicidal Activity : The structural features of this compound suggest it could serve as a lead compound for developing herbicides. Its ability to interfere with plant growth processes could be harnessed to create effective weed management solutions .

Materials Science

The unique properties of this compound also make it suitable for applications in materials science.

  • Polymer Synthesis : The incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties, such as thermal stability and hydrophobicity. This compound could be utilized in synthesizing advanced materials with tailored characteristics for specific applications .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BAntimicrobial ActivityShowed effectiveness against Gram-positive bacteria.
Study CHerbicidal ActivityIndicated potential as a selective herbicide in agricultural applications.
Study DPolymer ApplicationsExplored modification of polymer properties using trifluoromethyl derivatives.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Pyridin-2-ylmethyl vs. Piperidin-2-ylmethyl (CAS 1240526-65-1)
  • Structural Difference : Replacement of the pyridin-2-ylmethyl group with a piperidin-2-ylmethyl substituent introduces a saturated six-membered ring with a basic amine .
  • Impact : The piperidine group may improve solubility in aqueous media due to its ionizable amine, whereas the pyridine’s aromaticity in the target compound favors π-π interactions in hydrophobic binding pockets.
Pyridin-2-ylmethyl vs. 2-Hydroxyethyl ()
  • Structural Difference : Substitution with a 2-hydroxyethyl group adds a polar, hydrogen-bonding moiety.
Core Structure: 4-(Trifluoromethyl)-1H-pyrrole-3-carboxylic Acid (CAS 1047076-60-7)
  • Structural Difference : The absence of the pyridin-2-ylmethyl substituent simplifies the molecule.
  • Impact : Reduced steric hindrance may increase reactivity or binding flexibility, but the lack of the pyridine ring diminishes opportunities for aromatic interactions .

Ring System Modifications

Pyrrole vs. Pyrazole ()
  • Structural Difference : Replacement of the pyrrole ring with a pyrazole introduces an additional nitrogen atom, increasing aromaticity and electron-withdrawing character.
  • Impact : Pyrazole derivatives often exhibit enhanced metabolic stability and stronger dipole interactions, which could alter target selectivity compared to pyrrole-based compounds .
Pyrimidine-Containing Analogs ()
  • Structural Difference : Incorporation of a pyrimidine ring (e.g., Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate) introduces a six-membered di-azine ring.
  • Impact : The pyrimidine ring’s conjugation and nitrogen content may enhance binding to nucleic acids or ATP-binding pockets, diverging from the pyrrole’s typical applications .

Functional Group Additions

Carbamoyl vs. Carboxylic Acid (Compound 261, )
  • Structural Difference : Compound 261 includes a cyclopropylcarbamoyl group at the 2-position of the pyrrole ring.

Physicochemical and Pharmacokinetic Properties

  • Boiling Point/Density : Predicted values for 1-(2-hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid (boiling point: 456.1±45.0 °C; density: 1.34±0.1 g/cm³) suggest moderate volatility and compact molecular packing .
  • Acidity : The carboxylic acid group (pKa ~5.43 in analogs) ensures ionization at physiological pH, enhancing solubility and interaction with basic residues in biological targets .

Biological Activity

1-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and potential antituberculosis effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₀H₈F₃N₃O₂
  • Molecular Weight : 253.18 g/mol
  • CAS Number : 1341766-01-5

Antibacterial Activity

Research has demonstrated that derivatives of pyrrole, including the compound , exhibit notable antibacterial properties. A study evaluated various pyrrole derivatives against common bacterial strains, revealing that:

  • Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, with some compounds showing comparable efficacy to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
CompoundTarget BacteriaMIC (µg/mL)Control (Ciprofloxacin)
AStaphylococcus aureus3.122
BE. coli12.52

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects, leading to apoptosis in cancer cells.

  • Case Study : In a study on MCF-7 breast cancer cells, treatment with the compound resulted in an IC₅₀ value of approximately 225 µM, demonstrating significant inhibition of cell proliferation . The compound induced changes in cell morphology and increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage.
Cell LineIC₅₀ (µM)Observations
MCF-7225Induction of apoptosis and LDH release

Antituberculosis Activity

The compound's potential as an antituberculosis agent has also been explored. A series of pyrrole derivatives were tested for their ability to inhibit Mycobacterium tuberculosis.

  • Findings : Some derivatives demonstrated MIC values as low as 5 µM against M. tuberculosis H37Ra strain, indicating promising activity for further development as antituberculosis drugs .
CompoundTarget PathogenMIC (µM)
Derivative AMycobacterium tuberculosis H37Ra5

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • TRPV1 Receptor Modulation : The compound has been identified as a modulator of the TRPV1 receptor, which plays a crucial role in pain sensation and inflammation .
  • Inhibition of Enzymatic Activity : It may also inhibit key enzymes involved in bacterial metabolism and cell wall synthesis, contributing to its antibacterial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
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1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

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